5-Bromo-2,3-bis(4-fluorophenyl)thiophene
Description
Properties
CAS No. |
83599-53-5 |
|---|---|
Molecular Formula |
C16H9BrF2S |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
5-bromo-2,3-bis(4-fluorophenyl)thiophene |
InChI |
InChI=1S/C16H9BrF2S/c17-15-9-14(10-1-5-12(18)6-2-10)16(20-15)11-3-7-13(19)8-4-11/h1-9H |
InChI Key |
BRVMXKDGQVEXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=C2)Br)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiophene Derivatives
Compound A : (5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-thiophene)
- Key Difference : Replaces one 4-fluorophenyl group with a 4-methylsulfonylphenyl moiety.
- In contrast, the bis(4-fluorophenyl) substitution in the target compound may favor π-π stacking interactions, relevant in crystal packing or organic semiconductor applications.
Compound B : 5-Bromo-2,3-bis(2',5'-dimethylthiophene-3-yl)-thiophene
- Key Difference : Substitutes 4-fluorophenyl groups with dimethylthiophene units.
- However, the steric bulk of dimethyl groups may reduce solubility compared to the fluorophenyl-substituted compound .
Compound C : 5-Bromo-2,3-bis(4-fluorophenyl)-1H-inden-1-one
- Key Difference: Replaces the thiophene core with an indenone ring.
- Impact: The ketone group in indenone introduces hydrogen-bonding capability, altering solubility and reactivity. The thiophene-based compound lacks this functionality but benefits from sulfur’s electron-donating effects .
Structural and Electronic Properties
Crystal Packing :
Electronic Effects :
- Fluorine’s electron-withdrawing nature stabilizes the thiophene ring’s electron density, enhancing oxidative stability.
Data Tables
Table 1: Substituent Comparison
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method for synthesizing 5-bromo-2,3-bis(4-fluorophenyl)thiophene involves the electrophilic bromination of 2,3-bis(4-fluorophenyl)thiophene. Bromine (Br₂) acts as the halogenating agent in a mixed solvent system of methylene chloride (CH₂Cl₂) and acetic acid (CH₃COOH), which stabilizes the bromonium ion intermediate and facilitates electrophilic substitution at the 5-position of the thiophene ring. The reaction proceeds via the following stoichiometric pathway:
The use of acetic acid enhances the electrophilicity of bromine by protonating the thiophene ring, thereby increasing the reaction rate.
Optimized Reaction Conditions
The synthesis outlined in Example 1 of U.S. Patent 4,590,205 specifies the following conditions:
-
Temperature : 5°C (initial cooling to minimize side reactions).
-
Molar Ratio : 1:1.1 (substrate-to-bromine) to ensure complete conversion.
-
Solvent Ratio : 120 mL CH₂Cl₂ to 150 mL CH₃COOH, providing a balance between solubility and reaction kinetics.
-
Workup : Sequential washing with saturated sodium bicarbonate (NaHCO₃) and brine (NaCl), followed by recrystallization from ethanol.
Under these conditions, the reaction achieves a yield of 74% (14.7 g from 13.6 g starting material) and a melting point of 91–93°C.
Alternative Synthetic Routes and Comparative Analysis
Halogenation Using N-Chlorosuccinimide (NCS)
Example 2 of U.S. Patent 4,590,205 demonstrates the chlorination of 2,3-bis(4-methoxyphenyl)thiophene using NCS in CH₂Cl₂/CH₃COOH. While this approach is effective for introducing chlorine, bromination requires elemental bromine due to the weaker electrophilicity of N-bromosuccinimide (NBS) in non-radical conditions.
Critical Parameters Influencing Reaction Efficiency
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
-
Polar Protic Solvents (e.g., CH₃COOH) : Enhance electrophilic substitution by stabilizing ionic intermediates.
-
Nonpolar Solvents (e.g., CH₂Cl₂) : Improve substrate solubility without deactivating the electrophile.
Mixed solvent systems, as employed in the direct bromination method, optimize both solubility and reactivity.
Temperature Control
Maintaining a low temperature (5°C) during bromine addition minimizes di- or tri-substitution byproducts. Post-addition, gradual warming to room temperature ensures complete reaction without decomposition.
Spectral Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
The -NMR spectrum of this compound exhibits:
Mass Spectrometry (MS)
The molecular ion peak at m/z 350/352 (M⁺) confirms the incorporation of bromine (natural abundance 50.69% , 49.31% ).
Industrial Scalability and Environmental Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2,3-bis(4-fluorophenyl)thiophene, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging brominated thiophene precursors and fluorophenyl boronic acids. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance coupling efficiency .
- Solvent and temperature : Toluene or THF at 80–100°C under inert conditions .
- Stoichiometry : A 1:2 molar ratio of brominated thiophene to fluorophenyl boronic acid ensures complete substitution .
Yield optimization requires monitoring via TLC and quenching unreacted intermediates with aqueous NaHCO₃ .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C5, fluorophenyl groups at C2/C3). Fluorine coupling patterns in ¹⁹F NMR confirm para-substitution on phenyl rings .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 389.98) and bromine isotope patterns .
- FT-IR : Confirms C-Br (550–600 cm⁻¹) and C-F (1200–1250 cm⁻¹) stretches .
Q. What are the roles of bromine and fluorine substituents in the compound’s reactivity?
- Methodological Answer :
- Bromine : Acts as a directing group for electrophilic substitution and a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
- Fluorine : Enhances electron-deficient character, improving stability and π-π stacking in materials science applications. Fluorine’s electronegativity also influences regioselectivity in further functionalization .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software determine the molecular structure?
- Methodological Answer :
- Crystal growth : Slow evaporation of a DCM/hexane solution yields single crystals suitable for diffraction .
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Key steps:
- Structure solution : SHELXD for phase determination .
- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) .
- Output : ORTEP diagrams (e.g., ) reveal dihedral angles between thiophene and fluorophenyl groups, critical for understanding conjugation .
Q. How to resolve contradictions in reaction pathways for brominated thiophene derivatives?
- Methodological Answer :
- Mechanistic studies : Use isotopic labeling (e.g., D/H exchange) or trapping intermediates (e.g., thioketenes in photolysis) to identify competing pathways .
- DFT calculations : Compare activation energies for alternative pathways (e.g., cycloaddition vs. carbene rearrangement) using Gaussian09 with B3LYP/6-31G(d) .
- Experimental validation : Vary pressure/temperature (e.g., ’s hexafluorobutyne photolysis) to shift product ratios and identify dominant mechanisms .
Q. What strategies optimize Suzuki cross-coupling for introducing fluorophenyl groups?
- Methodological Answer :
- Pre-activation : Stir boronic acids with molecular sieves to remove moisture, preventing protodeboronation .
- Ligand screening : Bulky ligands (e.g., XPhos) reduce homocoupling byproducts.
- Microwave assistance : Shorten reaction time (30 mins vs. 12 hrs) while maintaining >85% yield .
- Table: Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | Increases from 60%→90% |
| Solvent | Toluene:EtOH (3:1) | Reduces side reactions |
| Temperature | 100°C | Balances rate vs. decomposition |
Q. How does molecular conformation affect electronic properties in such derivatives?
- Methodological Answer :
- Conformational analysis : X-ray data ( ) shows a planar thiophene core with fluorophenyl groups tilted at ~30°. This reduces steric hindrance and enhances intramolecular charge transfer .
- DFT/Polarized UV-Vis : Calculate HOMO-LUMO gaps (e.g., 3.2 eV) and compare with experimental λₘₐₓ (290 nm) to correlate structure-electronic properties .
Q. How to purify this compound using recrystallization and chromatography?
- Methodological Answer :
- Recrystallization : Dissolve crude product in hot ethyl acetate, then cool to −20°C. Filter and wash with cold hexane to remove polymeric byproducts .
- Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → 20% DCM). Monitor fractions by TLC (Rf ≈ 0.4 in hexane:DCM 4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
